

# Thiazinium Chloride: A Technical Guide on a Quaternary Phenothiazine Derivative

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thiazinium chloride*

Cat. No.: B1663478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Thiazinium chloride** is a quaternary ammonium phenothiazine derivative distinguished by its potent dual antihistaminic and anticholinergic activities. Due to its charged structure, it exhibits limited penetration of the blood-brain barrier, minimizing central nervous system side effects commonly associated with tertiary amine phenothiazines. This guide provides a comprehensive technical overview of **thiazinium chloride**, detailing its chemical properties, mechanism of action, relevant experimental protocols, and quantitative pharmacological data. The information is structured to support research and development efforts in fields requiring targeted peripheral H1 receptor and muscarinic receptor antagonism.

## Introduction

Phenothiazines are a well-established class of compounds with a broad range of therapeutic applications, primarily as neuroleptics. Structural modifications to the core phenothiazine ring, particularly at the N-10 position, have yielded derivatives with diverse pharmacological profiles. [1][2] **Thiazinium chloride**, a quaternary analogue of promethazine, represents a significant modification where the nitrogen atom in the side chain is quaternized.[3] This structural feature imparts a permanent positive charge, drastically altering its pharmacokinetic properties and confining its action primarily to the periphery. Its clinical potential lies in conditions where dual blockade of histamine H1 and muscarinic acetylcholine receptors is beneficial, such as in respiratory diseases.[3][4][5]

## Chemical and Physical Properties

**Thiazinium chloride**'s key characteristic is its phenothiazine core linked to a quaternary ammonium side chain.[\[6\]](#) This structure dictates its solubility and membrane permeability.

| Property          | Value                                                               | Reference(s)                            |
|-------------------|---------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | N,N,N-Trimethyl-1-(10H-phenothiazin-10-yl)propan-2-aminium chloride | <a href="#">[6]</a>                     |
| Synonyms          | Thiazinium, Multergan                                               | <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula | $C_{18}H_{23}ClN_2S$                                                | <a href="#">[6]</a>                     |
| Molecular Weight  | 334.91 g/mol                                                        | <a href="#">[6]</a>                     |
| CAS Number        | 2338-21-8                                                           | <a href="#">[7]</a>                     |
| Appearance        | White crystalline powder                                            |                                         |
| Solubility        | Soluble in water                                                    |                                         |
| Structure         | Phenothiazine derivative with a quaternary ammonium group           | <a href="#">[6]</a>                     |

## Mechanism of Action

**Thiazinium chloride** functions as a competitive antagonist at two distinct receptor types:

- Histamine H1 Receptors: By blocking H1 receptors, it prevents histamine-induced responses such as vasodilation, increased vascular permeability, and smooth muscle contraction, particularly in the bronchi.[\[3\]](#)[\[5\]](#) This action underlies its utility as an antihistamine.
- Muscarinic Acetylcholine Receptors: It also antagonizes muscarinic receptors, inhibiting the effects of acetylcholine.[\[9\]](#) This anticholinergic action leads to the relaxation of smooth muscle and a reduction in glandular secretions, making it effective against bronchoconstriction and other parasympathetic effects.[\[4\]](#)[\[10\]](#)

The dual antagonism at similar concentrations suggests a potential therapeutic advantage over more selective antagonists in complex conditions like asthma, where both histamine and acetylcholine are key mediators.[3][10]



[Click to download full resolution via product page](#)

Caption: Dual antagonism of Gq-coupled H1 and muscarinic receptors by **thiazinamium chloride**.

## Quantitative Pharmacological Data

The following table summarizes key in vitro potency data for **thiazinamium chloride**. The pD<sub>2</sub> value represents the negative logarithm of the EC<sub>50</sub> for an agonist, but in antagonist studies, it is often used to describe the potency of an antagonist in producing a relaxant effect on a pre-contracted tissue.

| Parameter                                        | Tissue/Assay                                               | Value | Reference(s) |
|--------------------------------------------------|------------------------------------------------------------|-------|--------------|
| Antihistaminic Potency (pD <sub>2</sub> )        | Human isolated bronchial muscle (histamine-contracted)     | 7.78  | [4][10]      |
| Anticholinergic Potency (pD <sub>2</sub> )       | Human isolated bronchial muscle (acetylcholine-contracted) | 6.94  | [4][10]      |
| Histamine Release Inhibition (IC <sub>50</sub> ) | Rat peritoneal mast cells (compound 48/80-induced)         | 40 µM | [11]         |

## Experimental Protocols

### Protocol: Functional Antagonism in Isolated Bronchial Tissue

This protocol is used to determine the functional potency (e.g., pD<sub>2</sub> values) of **thiazinamium chloride** against contractile agents in airway smooth muscle.

Objective: To quantify the ability of **thiazinamium chloride** to relax bronchial tissue pre-contracted with histamine or acetylcholine.

#### Materials:

- Human or animal (e.g., guinea pig) bronchial tissue rings.
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Isotonic or isometric force transducer and data acquisition system.
- Contractile agonists: Histamine dihydrochloride, Acetylcholine chloride.
- Test compound: **Thiazinamium chloride**.

**Methodology:**

- **Tissue Preparation:** Dissect bronchial rings (2-3 mm) and mount them in organ baths under a resting tension (e.g., 1.0 g).
- **Equilibration:** Allow tissues to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
- **Contraction:** Induce a stable, submaximal contraction (approx. 60-80% of maximum) using a predetermined concentration of either histamine or acetylcholine.
- **Cumulative Addition of Antagonist:** Once the contraction is stable, add **thiazinamium chloride** to the bath in a cumulative, stepwise manner (e.g., increasing concentrations from 1 nM to 100  $\mu$ M).
- **Data Recording:** Record the relaxant response at each concentration until a maximal effect is achieved or the highest concentration is reached.
- **Analysis:** Convert the relaxation at each concentration to a percentage of the initial induced tone. Plot the percentage relaxation against the logarithm of the antagonist concentration to generate a concentration-response curve and calculate the pD<sub>2</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing functional antagonism in isolated tissue.

## Protocol: Histamine Release Inhibition Assay

This protocol assesses the ability of **thiazinamium chloride** to inhibit histamine release from mast cells.

Objective: To determine the  $IC_{50}$  value for **thiazinamium chloride**'s inhibition of induced histamine release.

Materials:

- Rat peritoneal mast cells (or a suitable mast cell line).
- Buffer (e.g., HEPES-buffered saline).
- Histamine-releasing agent (secretagogue), e.g., Compound 48/80 or an antigen for sensitized cells.
- Test compound: **Thiazinamium chloride**.
- Fluorometric or ELISA-based histamine quantification kit.
- Microplate reader.

#### Methodology:

- Cell Preparation: Isolate and purify mast cells, then resuspend them in buffer at a defined concentration.
- Pre-incubation: Aliquot cells into microcentrifuge tubes. Add varying concentrations of **thiazinamium chloride** (or vehicle control) and pre-incubate for 10-15 minutes at 37°C.
- Stimulation: Add the secretagogue (e.g., Compound 48/80) to stimulate histamine release. Incubate for an additional 10-15 minutes at 37°C. Include tubes for spontaneous release (no secretagogue) and total histamine content (cells lysed).
- Termination: Stop the reaction by placing tubes on ice and centrifuging to pellet the cells.
- Quantification: Collect the supernatant. Measure the histamine concentration in the supernatant using a suitable fluorometric or ELISA assay according to the manufacturer's instructions.
- Analysis: Calculate the percentage of histamine release for each condition, corrected for spontaneous release. Plot the percentage inhibition against the logarithm of the **thiazinamium chloride** concentration to determine the IC<sub>50</sub> value.

## Pharmacokinetics and Clinical Implications

The quaternary ammonium structure of **thiazinamium chloride** is the primary determinant of its pharmacokinetic profile.

- Absorption: Oral bioavailability is low (approximately 10%) due to poor absorption and significant first-pass metabolism.<sup>[8]</sup> Intramuscular administration results in very rapid absorption, with peak plasma concentrations reached within 6-10 minutes.<sup>[12]</sup>
- Distribution: As a charged molecule, it does not readily cross the blood-brain barrier, which is a key differentiator from tertiary amine phenothiazines like promethazine.<sup>[13]</sup> This significantly reduces the risk of central side effects such as sedation and cognitive impairment.
- Elimination: The elimination half-life after intramuscular injection is approximately 375 minutes.<sup>[12]</sup>

This peripheral selectivity makes **thiazinamium chloride** a compelling candidate for treating conditions where systemic anticholinergic and antihistaminic effects are desired without CNS impairment.

## Conclusion

**Thiazinamium chloride** is a unique phenothiazine derivative whose quaternary ammonium structure confers potent peripheral antihistaminic and anticholinergic activity with minimal central nervous system penetration. Its demonstrated efficacy in antagonizing both histamine- and acetylcholine-mediated bronchoconstriction provides a strong rationale for its investigation in respiratory diseases. The data and protocols presented herein offer a technical foundation for drug development professionals and researchers to further explore the therapeutic potential of this and other peripherally-acting phenothiazine compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. karger.com [karger.com]
- 4. Effects of thiazinamium chloride on human isolated bronchial muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of inhaled thiazinamium chloride on histamine-induced and exercise-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Thiazinamium chloride | 4320-13-2 [smolecule.com]
- 7. Thiazinamium metilsulfate - Wikipedia [en.wikipedia.org]
- 8. Variations in the bioavailability of thiazinamium methylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 10. karger.com [karger.com]
- 11. Effects of thiazinamium chloride on histamine release from rat peritoneal mast cells and on phosphodiesterase activity in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of intramuscular thiazinamium methyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiazinamium Chloride: A Technical Guide on a Quaternary Phenothiazine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663478#thiazinamium-chloride-as-a-phenothiazine-derivative>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)